molecular formula C13H9N3OS B8559717 N-(1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide

N-(1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B8559717
M. Wt: 255.30 g/mol
InChI Key: OIGUHBDECZUIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide is a useful research compound. Its molecular formula is C13H9N3OS and its molecular weight is 255.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9N3OS

Molecular Weight

255.30 g/mol

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C13H9N3OS/c17-12(15-13-16-14-8-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,15,16,17)

InChI Key

OIGUHBDECZUIBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-1,3,4-thiadiazol (0.84 g, 8.0 mmol) in pyridine (5 ml) was added 2-naphthoyl chloride (1.9 g, 10 mmol). The resulting mixture was stirred at reflux temperature for 15 min. cooled and quenched with water (100 ml). The precipitate was filtered off, washed with water (2×10 ml) and heptane (2×10 ml) and dried in vacuo affording 0.80 g (38%) of the title compound as a solid.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
38%

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